N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining various functional groups that may confer specific biological activities. It is classified as a sulfanyl-containing acetamide derivative, which is significant in the development of pharmaceuticals targeting various diseases.
The synthesis of N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves several key steps:
The molecular formula for N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is , with a molecular weight of approximately 445.54 g/mol. The structural features include:
The compound's structure can be illustrated using SMILES notation: C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5Cl
.
N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can participate in various chemical reactions:
The mechanism of action for N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interactions with specific biological targets such as enzymes or receptors. Upon binding to an enzyme's active site, this compound may inhibit its activity or modulate receptor signaling pathways. The precise mechanism is contingent on the biological context and target molecule involved .
The physical properties of N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups .
N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has potential applications in scientific research, particularly in drug development aimed at targeting specific diseases such as cancer or inflammatory disorders. Its unique structural features may allow it to interact selectively with biological targets, making it a candidate for further investigation in medicinal chemistry .
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8